2-methylpropyl N-(chloromethyl)-N-methylcarbamate
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Overview
Description
2-methylpropyl N-(chloromethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloromethyl group and a methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate typically involves the reaction of 2-methylpropyl alcohol with chloromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylpropyl alcohol} + \text{chloromethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(chloromethyl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate moiety. Common acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield an N-substituted carbamate.
Hydrolysis: The major products are 2-methylpropyl alcohol and carbamic acid.
Scientific Research Applications
2-methylpropyl N-(chloromethyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(chloromethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamate: A simpler carbamate compound with similar chemical properties.
Ethyl N-(chloromethyl)-N-methylcarbamate: A closely related compound with an ethyl group instead of a 2-methylpropyl group.
Isopropyl N-(chloromethyl)-N-methylcarbamate: Another related compound with an isopropyl group.
Uniqueness
2-methylpropyl N-(chloromethyl)-N-methylcarbamate is unique due to its specific structure, which includes a 2-methylpropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbamate compounds.
Properties
IUPAC Name |
2-methylpropyl N-(chloromethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-6(2)4-11-7(10)9(3)5-8/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWVONRHYWLLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N(C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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